
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) is a complex organic compound that features both acetyloxy and dinitrophenyl hydrazone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) typically involves the condensation of 1,3-Bis(acetyloxy)-2-propanone with 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an acidic medium under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the acetyloxy groups, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
科学的研究の応用
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) involves its interaction with molecular targets through its hydrazone and acetyloxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and context .
類似化合物との比較
Similar Compounds
N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine: Similar in structure but with different substituents on the hydrazone group.
4-((2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl derivatives: These compounds also feature the 2,4-dinitrophenylhydrazone group but differ in the rest of the molecular structure.
特性
CAS番号 |
54420-10-9 |
|---|---|
分子式 |
C13H14N4O8 |
分子量 |
354.27 g/mol |
IUPAC名 |
[3-acetyloxy-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate |
InChI |
InChI=1S/C13H14N4O8/c1-8(18)24-6-10(7-25-9(2)19)14-15-12-4-3-11(16(20)21)5-13(12)17(22)23/h3-5,15H,6-7H2,1-2H3 |
InChIキー |
WGSVNTFXSQAUAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


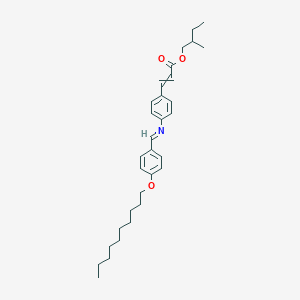
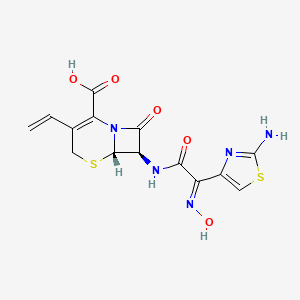

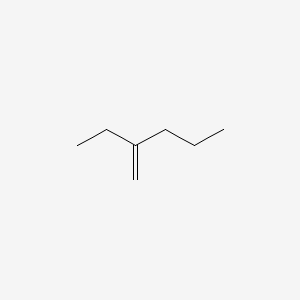
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

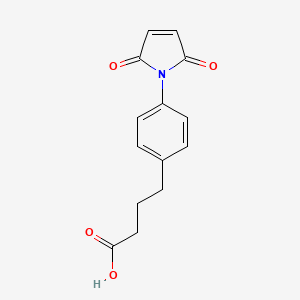
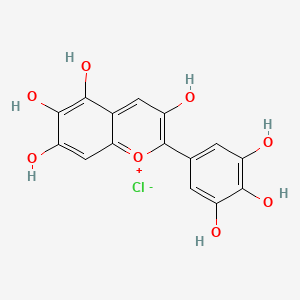
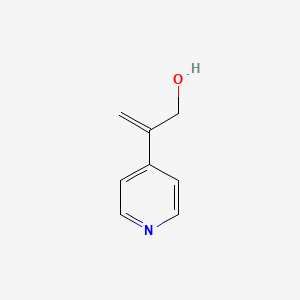
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
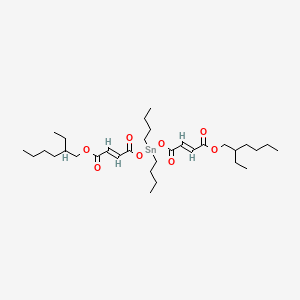


![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)
